Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1206978-67-7
Cat. No.: VC20155959
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206978-67-7 |
|---|---|
| Molecular Formula | C10H7F3N2O2 |
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3 |
| Standard InChI Key | ARCHWJLBJZFDKS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a pyridine ring. Key substituents include:
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A trifluoromethyl (-CF₃) group at the 6-position, enhancing lipophilicity and metabolic stability.
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A methyl ester (-COOCH₃) at the 2-position, offering reactivity for further derivatization.
Molecular Formula: C₁₀H₇F₃N₂O₂
Molecular Weight: 244.17 g/mol
IUPAC Name: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Table 1: Key Molecular Descriptors
| Property | Value/Description | Source |
|---|---|---|
| XLogP3 | 2.3 (Predicted) | PubChem |
| Topological Polar Surface Area | 43.6 Ų | Chemsrc |
| Hydrogen Bond Acceptors | 4 | Vulcanchem |
| Rotatable Bonds | 2 | Chemsrc |
Crystallographic studies of analogous imidazo[1,2-a]pyridines reveal planar ring systems with substituents influencing packing via non-covalent interactions. For example, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde crystallizes in the orthorhombic space group Pnma with a mirror plane enforcing coplanarity of the trifluoromethyl and aldehyde groups .
Synthetic Methodologies
Cyclization of N-Propargylpyridinium Salts
A metal-free, aqueous route involves NaOH-promoted cycloisomerization of N-propargylpyridinium salts. This method achieves quantitative yields in minutes under ambient conditions, offering a green alternative to traditional metal-catalyzed approaches .
Condensation with Bromopyruvate Esters
Kaken Pharmaceutical Co. reported a synthesis starting from 5-(trifluoromethyl)pyridin-2-amine and ethyl bromopyruvate in a methanol/1,2-dimethoxyethane solvent system at 80°C for 14 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding the target compound in 42% yield after silica gel purification .
Reaction Conditions:
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Solvent: Methanol/1,2-dimethoxyethane (1:1)
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Temperature: 80°C
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Time: 14 hours
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Space-Time Yield (g·L⁻¹·min⁻¹) | Solvent Sustainability |
|---|---|---|---|
| Metal-free cyclization | >99 | 10.9 | Water (green) |
| Bromopyruvate route | 42 | 0.42 | 1,2-Dimethoxyethane (hazardous) |
Physicochemical Properties
The trifluoromethyl group confers high electronegativity and lipophilicity (LogP ≈ 2.3), while the ester moiety contributes to moderate polarity. Key properties include:
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Solubility: Limited aqueous solubility; soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to ester hydrolysis under acidic/basic conditions.
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 8.63 (s, 1H, H-3), 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.52 (d, J = 8.4 Hz, 1H, H-7), 3.99 (s, 3H, -OCH₃).
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (C-F stretch) .
Biological Activities and Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridines are recognized for their GPCR modulation and kinase inhibition. Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for:
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GLP-1 Receptor Agonists: Analogous compounds (e.g., 3-(8-chloro-6-CF₃-imidazo[1,2-a]pyridin-2-yl)phenyl acetate) show antidiabetic potential by enhancing insulin secretion .
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PI3Kα Inhibitors: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibit antitumor activity via PI3K pathway inhibition .
Materials Science
The electron-withdrawing CF₃ group enhances charge transport properties, making the compound a candidate for organic semiconductors and fluorescent probes .
Environmental and Green Chemistry Considerations
The metal-free synthesis in water reduces E-factor (0.42 vs. 45.1 for traditional methods) and eliminates toxic solvent use . This aligns with principles of green chemistry by minimizing waste and energy consumption.
Future Directions
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